molecular formula C10H17N3O B13607138 N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide

N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide

Cat. No.: B13607138
M. Wt: 195.26 g/mol
InChI Key: VBDFWDWQMKOXBF-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant role in medicinal chemistry due to their unique structural properties and potential biological activities . The compound’s structure includes an azetidine ring fused with a spirocyclic heptane ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide typically involves the formation of the azetidine ring followed by the construction of the spirocyclic system. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate then undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .

Industrial Production Methods

Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. Techniques like Suzuki–Miyaura cross-coupling are also employed to diversify the heterocyclic amino acid derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-2-carboxamide

InChI

InChI=1S/C10H17N3O/c14-9(13-7-4-12-5-7)8-3-10(8)1-2-11-6-10/h7-8,11-12H,1-6H2,(H,13,14)

InChI Key

VBDFWDWQMKOXBF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC2C(=O)NC3CNC3

Origin of Product

United States

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